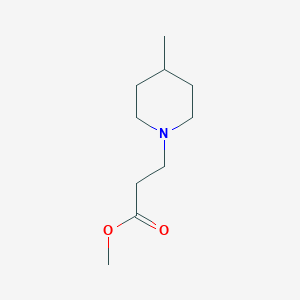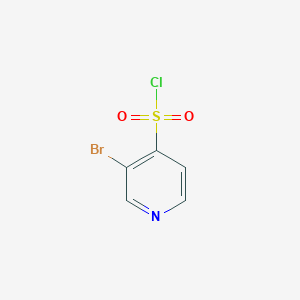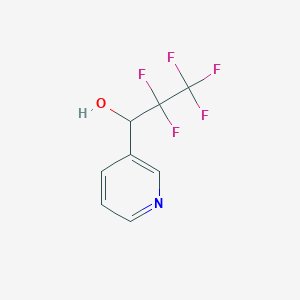
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL
Descripción general
Descripción
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL: is a fluorinated organic compound characterized by the presence of a phenyl group, a pyridine ring, and multiple fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,3,3,3-pentafluoropropanol, phenylmagnesium bromide, and 3-bromopyridine.
Grignard Reaction: The phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2,2,3,3,3-pentafluoropropanol to form the intermediate 2,2,3,3,3-pentafluoro-1-phenylpropan-1-ol.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly for its ability to enhance the metabolic stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may modulate pathways related to cell signaling, metabolism, or gene expression, resulting in various biological effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: A simpler fluorinated alcohol with similar thermal stability and resistance to oxidation.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with applications in organic synthesis and materials science.
2,2,3,3-Tetrafluoro-1-propanol: A related compound with fewer fluorine atoms, used in similar applications but with different reactivity and properties.
Uniqueness
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL is unique due to the presence of both a phenyl group and a pyridine ring, which confer distinct chemical and biological properties. Its high fluorine content enhances its thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenyl-1-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO/c15-13(16,14(17,18)19)12(21,10-5-2-1-3-6-10)11-7-4-8-20-9-11/h1-9,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLIVSVFFVIWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)(C(C(F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163785.png)


![(3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3163802.png)



![Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate](/img/structure/B3163830.png)



![6-Chlorothiazolo[5,4-b]pyridine](/img/structure/B3163841.png)

